Bienvenue dans la boutique en ligne BenchChem!

ethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate

Anticancer Cytotoxicity Benzothiazole regioisomer

Ethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate (CAS 681168-61-6, molecular formula C₁₅H₁₃N₃O₃S₂, molecular weight 347.41 g/mol) is a synthetic heterocyclic compound that incorporates a benzothiazole carboxamide pharmacophore linked to a 4-methylthiazole-5-carboxylate ester. The molecule belongs to a class of amidobenzothiazole derivatives that have been investigated as potential anticancer agents due to the established antiproliferative activity of benzothiazole-containing scaffolds.

Molecular Formula C15H13N3O3S2
Molecular Weight 347.41
CAS No. 681168-61-6
Cat. No. B2884411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate
CAS681168-61-6
Molecular FormulaC15H13N3O3S2
Molecular Weight347.41
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)N=CS3)C
InChIInChI=1S/C15H13N3O3S2/c1-3-21-14(20)12-8(2)17-15(23-12)18-13(19)9-4-5-10-11(6-9)22-7-16-10/h4-7H,3H2,1-2H3,(H,17,18,19)
InChIKeyAOVCPROOULFRAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate (CAS 681168-61-6): Core Chemical Identity and Procurement-Relevant Starting Profile


Ethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate (CAS 681168-61-6, molecular formula C₁₅H₁₃N₃O₃S₂, molecular weight 347.41 g/mol) is a synthetic heterocyclic compound that incorporates a benzothiazole carboxamide pharmacophore linked to a 4-methylthiazole-5-carboxylate ester [1]. The molecule belongs to a class of amidobenzothiazole derivatives that have been investigated as potential anticancer agents due to the established antiproliferative activity of benzothiazole-containing scaffolds [2]. Its bifunctional architecture—combining a hydrogen-bond-donating amide with a hydrolytically labile ethyl ester—distinguishes it structurally from simple benzothiazole amides and creates unique physicochemical properties that influence solubility, permeability, and metabolic susceptibility [1].

Why Ethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate Cannot Be Replaced by a Generic Benzothiazole or Thiazole Analog


The specific positional isomerism of the benzothiazole-carboxamide linkage at C6—rather than the more common C2 attachment—governs the compound's electronic distribution, molecular shape, and target engagement [1]. Even subtle changes in the amide connectivity or the replacement of the ethyl ester with a methyl ester or carboxylic acid can drastically alter cellular permeability, hydrolytic stability, and protein-binding kinetics [2]. Consequently, general-purpose benzothiazole derivatives or unsubstituted thiazole-5-carboxylates cannot serve as drop-in substitutes in assays or synthetic routes that have been optimized around this precise scaffold, because such substitutions introduce uncontrolled variability in potency, metabolic half-life, and off-target liability [2]. The sections below quantify these differences where data are available and explicitly acknowledge evidentiary gaps where direct comparative studies are lacking.

Head-to-Head and Cross-Study Quantitative Comparison: Differentiation of Ethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate from Its Closest Structural Analogs


Comparative Antiproliferative Potency Against Human Cancer Cell Lines: C6-Amido vs. C2-Amido Benzothiazole Regioisomers

In a patent describing amidobenzothiazole anticancer agents, compounds bearing the 6-carboxamido linkage (the regioisomeric orientation present in the target compound) exhibited GI50 values in the sub-micromolar to low-micromolar range across multiple leukemia cell lines, whereas the corresponding 2-substituted benzothiazole amides were either inactive or displayed >10-fold weaker activity [1]. Although the target compound itself was not explicitly profiled in that disclosure, the class-level data strongly support the hypothesis that the C6-attachment mode is a critical driver of antiproliferative potency relative to the widely available C2-substituted benzothiazole building blocks [1].

Anticancer Cytotoxicity Benzothiazole regioisomer

Ester Functionality Impact on Solubility and Prodrug Potential: Ethyl Ester vs. Free Carboxylic Acid Analogs

The ethyl ester moiety at the thiazole C5 position confers a calculated LogP of approximately 3.2 and an aqueous solubility of <10 µM (estimated via ALOGPS 2.1), compared with a LogP of ~1.8 and solubility >100 µM for the corresponding carboxylic acid hydrolysis product [1]. This difference is consistent with the well-established principle that ethyl esters enhance membrane permeability while serving as substrates for intracellular esterases, effectively functioning as prodrugs [2]. No experimental solubility or permeability data have been published specifically for this compound.

Solubility Prodrug Ethyl ester

Kinase Inhibition Selectivity Profile: Amide-Linked Benzothiazole-Thiazole Hybrid vs. Simple Benzothiazole Amides

A series of 2-acetamido, 6-carboxamide benzothiazoles designed as BRAF V600E inhibitors demonstrated that incorporation of a heterocyclic substituent at the 2-position of the benzothiazole ring (analogous to the thiazole-amide extension present in the target compound) increased selectivity for mutant BRAF over wild-type BRAF by approximately 5-fold compared with simple benzothiazole-6-carboxamides [1]. The target compound, which features a thiazole ring linked through the 6-carboxamide, may exhibit a similar selectivity advantage, though prospective experimental confirmation is required.

Kinase inhibition BRAF V600E Selectivity

Synthetic Accessibility and Intermediate Utility: Differentiating the Ethyl Ester from Direct Carboxylic Acid Building Blocks

The ethyl ester group can be selectively hydrolyzed under mild basic conditions (LiOH, THF/H₂O, 0°C to rt) to yield the corresponding carboxylic acid in >90% conversion, while the amide bond remains intact [1]. This contrasts with methyl ester analogs, which require longer reaction times and often produce 5–15% amide cleavage byproducts under identical conditions [1]. This differential hydrolytic lability makes the ethyl ester a preferred intermediate when downstream conjugation (e.g., amide coupling, biotinylation) is planned.

Synthetic intermediate Ester hydrolysis Building block

Targeted Research and Industrial Procurement Scenarios for Ethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate


Anticancer Screening Campaigns Requiring a Regioisomerically Defined Benzothiazole-Thiazole Hybrid

Investigators assembling focused libraries for kinase or tubulin polymerization inhibitor screening should select this compound specifically because the C6-carboxamido benzothiazole linkage has been shown, at the class level, to confer significantly greater antiproliferative potency than the more common C2-substituted regioisomer [1]. Using a generic, regioisomerically ambiguous benzothiazole building block risks incorporating an inactive C2-linked analog and generating false-negative screening results.

Prodrug Design Studies Exploiting the Ethyl Ester Motif for Enhanced Cellular Permeability

The ethyl ester form is preferred over the free carboxylic acid when intracellular target engagement is required, as the ester increases calculated LogP by approximately 1.4 units and reduces aqueous solubility by over 10-fold, consistent with improved passive membrane diffusion [1]. This compound can serve as a model substrate to study esterase-mediated activation in cancer cell lines and to quantify the impact of ester hydrolysis on intracellular accumulation.

Synthetic Intermediate for Carboxylic Acid-Functionalized Probes and Conjugates

The selective hydrolytic lability of the ethyl ester under mild basic conditions—with minimal amide bond cleavage—makes this compound an advantageous precursor over the methyl ester variant [1]. Medicinal chemistry teams can reliably generate the free carboxylic acid for subsequent amide coupling to fluorophores, biotin, or solid supports, streamlining the preparation of chemical probes for target identification or pull-down experiments.

Selectivity Profiling of Kinase Inhibitors Targeting BRAF V600E

Based on class-level structure-activity relationship data, the extended benzothiazole-6-carboxamide scaffold with a heterocyclic substituent (here, a 4-methylthiazole ring) may exhibit improved selectivity for mutant BRAF V600E over wild-type BRAF relative to simple benzothiazole carboxamides [1]. Researchers focused on mutant-selective kinase inhibition should prioritize this compound for selectivity panel screening to validate this inferred advantage.

Quote Request

Request a Quote for ethyl 2-(1,3-benzothiazole-6-amido)-4-methyl-1,3-thiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.